![molecular formula C16H10O3 B3061394 2H-Benzofuro(3,2-g)-1-benzopyran-2-one, 4-methyl- CAS No. 105290-13-9](/img/structure/B3061394.png)
2H-Benzofuro(3,2-g)-1-benzopyran-2-one, 4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2H-benzofuro[3,2-g]chromen-2-one: is a complex organic compound with a unique fused ring structure. It belongs to the class of benzofurochromenones, which are known for their diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a benzofuran ring fused to a chromenone core, with a methyl group attached at the fourth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing 4-methyl-2H-benzofuro[3,2-g]chromen-2-one is through the Pechmann condensation reaction. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. A novel mechanosynthesis approach has been developed, which utilizes a high-speed ball mill mixer at room temperature under solvent-free conditions. This method employs indium(III) chloride as a catalyst, resulting in good yields (52-95%) of the desired product .
Industrial Production Methods
Industrial production of 4-methyl-2H-benzofuro[3,2-g]chromen-2-one typically follows the same principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The mechanochemical Pechmann condensation method is particularly attractive for industrial applications due to its green and sustainable nature, avoiding the use of harsh reaction conditions and reducing waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-2H-benzofuro[3,2-g]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted benzofurochromenones, dihydro derivatives, and quinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-methyl-2H-benzofuro[3,2-g]chromen-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-methyl-2H-benzofuro[3,2-g]chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammation and cancer progression, leading to its anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
4-methyl-2H-benzofuro[3,2-g]chromen-2-one can be compared with other benzofurochromenones and related compounds:
4-methyl-2H-chromen-2-one: Similar structure but lacks the fused benzofuran ring.
7-amino-4-methyl-2H-chromen-2-one: Contains an amino group, used as a fluorescent probe.
4-methyl-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-2-one: A tetrahydro derivative with different biological activities.
The uniqueness of 4-methyl-2H-benzofuro[3,2-g]chromen-2-one lies in its specific fused ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
105290-13-9 |
---|---|
Molekularformel |
C16H10O3 |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
4-methyl-[1]benzofuro[3,2-g]chromen-2-one |
InChI |
InChI=1S/C16H10O3/c1-9-6-16(17)19-14-8-15-12(7-11(9)14)10-4-2-3-5-13(10)18-15/h2-8H,1H3 |
InChI-Schlüssel |
MOTTUNALIBKKNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C4=CC=CC=C4O3 |
Andere CAS-Nummern |
105290-13-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.